molecular formula C11H8ClNO2S B488947 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde CAS No. 497082-20-9

3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Cat. No. B488947
CAS RN: 497082-20-9
M. Wt: 253.71g/mol
InChI Key: MCIMMWBPHJTTOM-UHFFFAOYSA-N
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Description

“3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C11H8ClNO2S . It has an average mass of 253.705 Da and a monoisotopic mass of 252.996429 Da .


Molecular Structure Analysis

The molecular structure of “3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” include a molecular weight of 253.705 Da . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the available literature.

Scientific Research Applications

Synthesis and Chemical Transformations

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies have shown that derivatives of thiazole can be synthesized through reactions involving thiazolidine-2,4-dione, leading to the formation of thieno[2,3-d]thiazoles among other derivatives. These synthetic routes are crucial for developing compounds with potential applications in medicinal chemistry and materials science (Athmani, Farhat, & Iddon, 1992).

Biological Activity

The compound and its derivatives have been explored for their biological activities. For example, coumarin derivatives synthesized from related chloro-carbaldehydes have shown moderate to high antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Such studies highlight the potential of thiazole derivatives in developing new antimicrobial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013).

Green Chemistry Applications

Research into eco-friendly synthesis methods for heterocyclic compounds based on thiazole frameworks underscores the commitment to green chemistry principles. For instance, the green synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles, using grinding techniques and without solvents, demonstrates an efficient approach to synthesizing complex molecules while minimizing environmental impact (Abdel-Aziem, El-Sawy, & Kirsch, 2020).

Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones, from related thiazole carbaldehydes, showcases the versatility of these compounds in creating new molecules with potential pharmacological activities. Such synthetic endeavors provide valuable insights into the structure-activity relationships of these novel heterocycles (Kolavi, Hegde, & Khazi, 2006).

Anticancer and Antiviral Activities

Some derivatives of thiazole carbaldehydes have been identified with significant anticancer and antiviral activities, highlighting their potential as leads for drug discovery. For instance, specific thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibited notable antimitotic activity against leukemia cell lines and promising effects against viruses like EBV and HCV. Such findings underscore the therapeutic potential of these compounds and the importance of continued research into their biological activities (Lozynskyi et al., 2016).

Future Directions

The future directions for “3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . These compounds could also be investigated for their potential applications in pharmaceuticals, agrochemicals, and other fields .

properties

IUPAC Name

3-benzyl-4-chloro-2-oxo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-10-9(7-14)16-11(15)13(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIMMWBPHJTTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

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